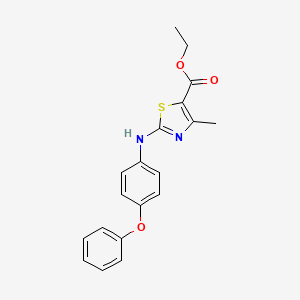
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate (EMPT) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivatives of thiazolecarboxylic acid, which is an important class of compounds that have been studied for their potential therapeutic uses. EMPT has been shown to have a number of biochemical and physiological effects, and is a popular choice for laboratory experiments.
Applications De Recherche Scientifique
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has been studied for its potential therapeutic effects in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and anti-cancer activities, as well as its ability to modulate the activity of certain enzymes and proteins. It has also been studied for its potential to act as an antioxidant, and for its ability to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate is still under investigation. However, it is believed that it may act by modulating the activity of certain enzymes and proteins, and by inhibiting the growth of certain bacteria and fungi. It may also act as an antioxidant, and may have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, and to modulate the activity of certain enzymes and proteins. It has also been shown to possess anti-inflammatory and anti-cancer activities, and to act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be purified by recrystallization from ethanol. Additionally, it has a number of biochemical and physiological effects, making it a useful tool for laboratory research. However, there are some limitations to its use in laboratory experiments. For example, the exact mechanism of action of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate is still unknown, and further research is needed to fully understand its potential therapeutic effects.
Orientations Futures
The potential future directions for the use of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Additionally, Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate may be a useful tool for laboratory experiments, and further research is needed to explore its potential uses in other scientific research applications. Additionally, Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate may be a useful tool for the development of new therapeutic agents, and further research is needed to explore its potential for this purpose. Finally, Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate may be a useful tool for the development of new antimicrobial agents, and further research is needed to explore its potential for this purpose.
Méthodes De Synthèse
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate can be synthesized by the reaction of 4-amino-3-phenoxybenzaldehyde with 5-methylthiazole-2-carboxylic acid in the presence of ethyl alcohol and a catalytic amount of sulfuric acid. The reaction yields a crystalline solid that can be purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-23-18(22)17-13(2)20-19(25-17)21-14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUINMXUHRMLOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348643.png)
![4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348644.png)
![8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348651.png)
![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348653.png)
![4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348655.png)
![4-(2,4-Dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348665.png)
![8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348675.png)
![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348677.png)
![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348683.png)
![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348702.png)
![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348709.png)
![8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348711.png)
![8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348718.png)
![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348731.png)